Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1638765-45-3
VCID: VC6149326
InChI: InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-11-4-5-12(13,6-11)7-11/h4-8,13H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NCC12CCC(C1)(C2)N
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32

Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate

CAS No.: 1638765-45-3

Cat. No.: VC6149326

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32

* For research use only. Not for human or veterinary use.

Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate - 1638765-45-3

Specification

CAS No. 1638765-45-3
Molecular Formula C12H22N2O2
Molecular Weight 226.32
IUPAC Name tert-butyl N-[(4-amino-1-bicyclo[2.1.1]hexanyl)methyl]carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-8-11-4-5-12(13,6-11)7-11/h4-8,13H2,1-3H3,(H,14,15)
Standard InChI Key JHXVIBOCIYTIMM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC12CCC(C1)(C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclo[2.1.1]hexane system—a strained bridged bicyclic hydrocarbon—substituted at the 1-position with a methylcarbamate group (-CH2OC(O)NHtBu\text{-CH}_2\text{OC(O)NH}^t\text{Bu}) and at the 4-position with an amino group (-NH2\text{-NH}_2) . The bicyclo[2.1.1]hexane framework imposes significant steric strain, influencing reactivity and conformational stability. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective functionalization in multi-step syntheses .

Physicochemical Characteristics

Key predicted properties include:

  • Density: 1.128±0.06g/cm31.128 \pm 0.06 \, \text{g/cm}^3

  • Boiling Point: 324.3±15.0C324.3 \pm 15.0^\circ \text{C}

  • pKa: 12.93±0.4612.93 \pm 0.46 (indicative of moderate basicity) .

The Boc group enhances solubility in organic solvents, while the amino group facilitates participation in condensation and cross-coupling reactions .

PropertyValueSource(s)
Molecular FormulaC12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight226.32 g/mol
Density1.128±0.06g/cm31.128 \pm 0.06 \, \text{g/cm}^3
Boiling Point324.3±15.0C324.3 \pm 15.0^\circ \text{C}
pKa12.93±0.4612.93 \pm 0.46

Synthesis and Preparation

Challenges and Optimization

The strained bicyclic system complicates regioselective functionalization. Computational modeling (e.g., DFT calculations) may aid in predicting reaction pathways to minimize side products .

Comparative Analysis with Structural Analogs

tert-Butyl N-{4-Aminobicyclo[2.1.1]hexan-1-yl}carbamate

This analog lacks the methylene spacer between the carbamate and bicyclic core, reducing steric bulk but limiting derivatization flexibility.

tert-Butyl ((4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate

The inclusion of an oxygen atom in the bicyclic ring (2-oxabicyclo) alters electronic properties, enhancing solubility in polar solvents (FW: 228.29; Formula: C11H20N2O3\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{3}) .

Table 2: Analog Comparison

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
Target CompoundC12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{2}226.32Methyl-carbamate linker
N-{4-Aminobicyclo[2.1.1]hexan-1-yl}carbamateC11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{2}212.29Direct carbamate attachment
2-Oxabicyclo DerivativeC11H20N2O3\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{3}228.29Oxygen in bicyclic ring

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